![molecular formula C20H23FN4O7 B12291381 6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenyl group, and multiple hydroxyl groups.
Méthodes De Préparation
The synthesis of 6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The industrial production of this compound may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine and fluorophenyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridine derivatives and fluorophenyl-containing molecules. Compared to these compounds, 6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H23FN4O7 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(24-18(12)22)25(8-10-2-4-11(21)5-3-10)19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H2,22,24)(H,23,26)(H,30,31) |
Clé InChI |
LYVDEODBTSUOOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


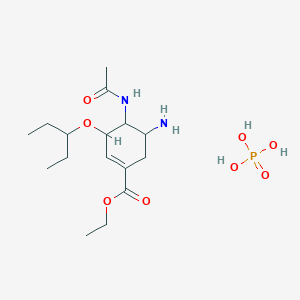
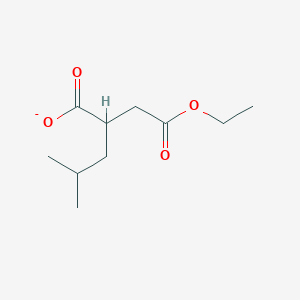
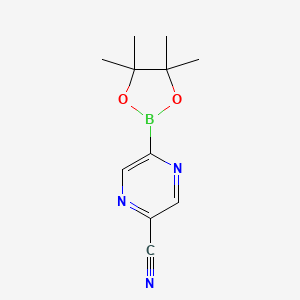
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
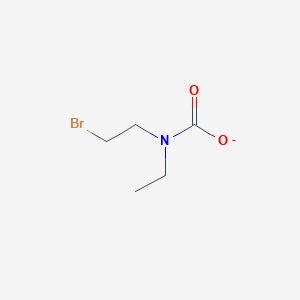
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)
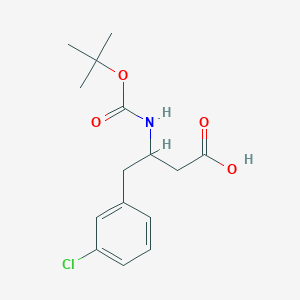
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
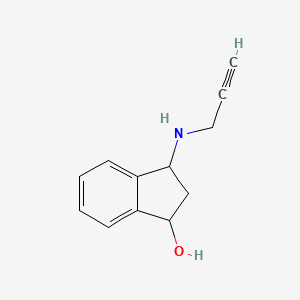
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

